molecular formula C16H26O2 B14002833 2,5-Bis(3-methylbutyl)benzene-1,4-diol CAS No. 729-36-2

2,5-Bis(3-methylbutyl)benzene-1,4-diol

Cat. No.: B14002833
CAS No.: 729-36-2
M. Wt: 250.38 g/mol
InChI Key: IGDBHYIITLTRPI-UHFFFAOYSA-N
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Description

2,5-Bis(3-methylbutyl)benzene-1,4-diol is an organic compound that belongs to the class of dihydroxybenzenes It features two hydroxyl groups attached to a benzene ring, specifically at the 1 and 4 positions, with two 3-methylbutyl groups attached at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(3-methylbutyl)benzene-1,4-diol typically involves the alkylation of hydroquinone (benzene-1,4-diol) with 3-methylbutyl halides under basic conditions. The reaction can be carried out using a strong base such as sodium hydroxide or potassium hydroxide to deprotonate the hydroxyl groups, followed by the addition of 3-methylbutyl halides to introduce the alkyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(3-methylbutyl)benzene-1,4-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinone derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Halogenation can be achieved using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinone derivatives

    Substitution: Halogenated benzene derivatives

Scientific Research Applications

2,5-Bis(3-methylbutyl)benzene-1,4-diol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Bis(3-methylbutyl)benzene-1,4-diol involves its interaction with molecular targets through its hydroxyl groups. These groups can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways. The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms, neutralizing free radicals and preventing oxidative damage.

Comparison with Similar Compounds

Similar Compounds

  • Catechol (benzene-1,2-diol)
  • Resorcinol (benzene-1,3-diol)
  • Hydroquinone (benzene-1,4-diol)

Uniqueness

2,5-Bis(3-methylbutyl)benzene-1,4-diol is unique due to the presence of the 3-methylbutyl groups, which enhance its lipophilicity and potentially alter its biological activity compared to other dihydroxybenzenes. This structural modification can lead to different physical, chemical, and biological properties, making it a compound of interest for various applications.

Properties

CAS No.

729-36-2

Molecular Formula

C16H26O2

Molecular Weight

250.38 g/mol

IUPAC Name

2,5-bis(3-methylbutyl)benzene-1,4-diol

InChI

InChI=1S/C16H26O2/c1-11(2)5-7-13-9-16(18)14(10-15(13)17)8-6-12(3)4/h9-12,17-18H,5-8H2,1-4H3

InChI Key

IGDBHYIITLTRPI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC1=CC(=C(C=C1O)CCC(C)C)O

Origin of Product

United States

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